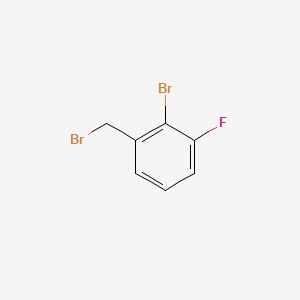

2-Bromo-1-(bromomethyl)-3-fluorobenzene

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve halogenation reactions, which are common in organic chemistry. Halogenation is the replacement of one or more hydrogen atoms in an organic compound by a halogen (fluorine, chlorine, bromine or iodine). Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .

Molecular Structure Analysis

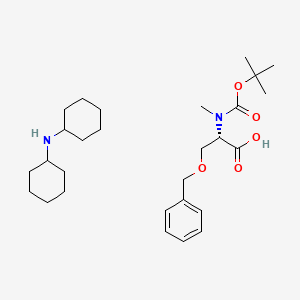

The molecular structure of “2-Bromo-1-(bromomethyl)-3-fluorobenzene” would be based on the benzene ring, with the bromine and fluorine atoms and the bromomethyl group attached at the 1, 2, and 3 positions respectively. The exact spatial arrangement would depend on the specific synthesis conditions .

Chemical Reactions Analysis

As a halogenated aromatic compound, “2-Bromo-1-(bromomethyl)-3-fluorobenzene” could undergo various types of chemical reactions. These might include further halogenation reactions, substitution reactions (where another atom or group replaces one of the halogen atoms), or coupling reactions (where the compound reacts with another aromatic compound to form a larger molecule) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-1-(bromomethyl)-3-fluorobenzene” would depend on its molecular structure. As a halogenated aromatic compound, it would likely be a relatively stable, non-polar molecule. It might have a relatively high boiling point and low solubility in water, due to the presence of the halogen atoms.

Wissenschaftliche Forschungsanwendungen

Synthesis Processes

2-Bromo-1-(bromomethyl)-3-fluorobenzene is utilized in various synthesis processes. For example, it is used in the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene, a compound synthesized from 3,4-dimethylbenzenamine through diazotization and bromination processes. The synthesis involves studying factors like raw material rate, reaction time, and temperature, demonstrating the chemical's role in developing efficient synthetic conditions and characterizing product structures (Guo Zhi-an, 2009).

Formation of Heterocycles

It contributes to the formation of heterocyclic compounds. For instance, the reaction of 1-fluoro-2-lithiobenzenes (derived from 1-bromo-2-fluorobenzenes) with 2-halobenzaldehydes leads to the formation of (2-fluorophenyl)(2-halophenyl)methanones. These methanones, when treated with benzenamines or arylmethanamines, efficiently yield 10-aryl- or 10-(arylmethyl)acridin-9(10H)-ones, showcasing its importance in the synthesis of complex organic structures (Kobayashi et al., 2013).

Coordination Chemistry

In coordination chemistry, 2-Bromo-1-(bromomethyl)-3-fluorobenzene plays a role in synthesizing fluorocarbons and their metal ion complexes. For example, its reaction with bis(trifluoroacetamides) yields fluorophane cryptands, which show significant shifts in (19)F NMR resonances upon the coordination of alkali and alkaline earth metal ions. This highlights its application in studying the interaction between metal ions and fluorinated macrocycles (Plenio et al., 1997).

Electrophilic Substitution

It is also used in electrophilic substitution reactions. For instance, variants of 2,4- and 2,6- difluorophenyltrimethylsilanes have been bromodesilylated to bromodifluorobenzenes using this compound. This demonstrates its utility in creating fluoroaromatic series and achieving unusually substituted fluoroarenes (Coe et al., 1998).

Palladium-Catalyzed Reactions

The compound is involved in palladium-catalyzed carbonylative reactions with various nucleophiles, leading to the formation of six-membered heterocycles. This application is essential for understanding carbonylation and nucleophilic substitution in organic chemistry (Chen et al., 2014).

Safety And Hazards

Zukünftige Richtungen

The future directions for research on “2-Bromo-1-(bromomethyl)-3-fluorobenzene” would depend on its potential applications. If it has useful properties (for example, as a reagent in certain types of chemical reactions), then future research might focus on developing new synthesis methods, studying its reactivity, or exploring new applications .

Eigenschaften

IUPAC Name |

2-bromo-1-(bromomethyl)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2F/c8-4-5-2-1-3-6(10)7(5)9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSRIMJDFLFPJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657707 | |

| Record name | 2-Bromo-1-(bromomethyl)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(bromomethyl)-3-fluorobenzene | |

CAS RN |

1184918-22-6 | |

| Record name | 2-Bromo-1-(bromomethyl)-3-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1184918-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(bromomethyl)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine](/img/structure/B1521776.png)

![2-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1521777.png)

![2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1521780.png)

![(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride](/img/structure/B1521786.png)

![3-[2-(Trimethylsilyl)ethynyl]imidazo[1,2-a]pyridine](/img/structure/B1521797.png)